![molecular formula C22H17NO8 B6604088 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate CAS No. 2196195-87-4](/img/structure/B6604088.png)
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate
Overview
Description
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate is a complex organic compound primarily used as an additive in the synthesis of certain polymers, such as polyesters and polyamides . Its unique structural properties make it valuable in regulating polymer structures and enhancing their performance .
Preparation Methods
The synthesis of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate typically involves multiple steps of organic reactions. One straightforward method is the condensation reaction between 2,4-dimethoxybenzoic acid and 4-chloronitrobenzoyl chloride . This reaction requires specific conditions, including the use of a base such as pyridine and a solvent like dichloromethane . Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and efficiency .
Chemical Reactions Analysis
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate has a wide range of applications in scientific research:
Liquid Crystal Research: It has been extensively studied for its role in the formation and stability of ferroelectric nematic phases.
Thermal Properties and Molecular Structure: Research has focused on how changes in molecular structure affect its nematic and smectic phases.
Electrochemical Studies: It has been investigated for its electrochemical properties, particularly in the reduction of phenyl benzoates.
Polymerization Applications:
Biosensor Development: Research on similar compounds supports the development of biosensors.
Mechanism of Action
The mechanism by which 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate exerts its effects involves its interaction with molecular targets and pathways. Its unique structure allows it to stabilize certain phases in liquid crystals, such as the ferroelectric nematic phase . This stabilization is achieved through specific molecular interactions and alignments that influence the overall behavior of the liquid crystal .
Comparison with Similar Compounds
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate is unique compared to other similar compounds due to its specific structural properties and applications. Similar compounds include:
4-[(4-nitrophenoxy)carbonyl]phenyl benzoate: This compound shares a similar structure but lacks the methoxy groups, affecting its properties and applications.
4-[(4-nitrophenoxy)carbonyl]phenyl 4-methoxybenzoate: This compound has only one methoxy group, leading to different thermal and electrochemical properties.
Properties
IUPAC Name |
[4-(4-nitrophenoxy)carbonylphenyl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO8/c1-28-18-11-12-19(20(13-18)29-2)22(25)31-16-7-3-14(4-8-16)21(24)30-17-9-5-15(6-10-17)23(26)27/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOBZXOWFFWRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


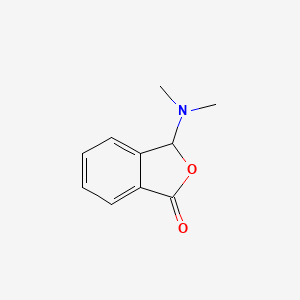
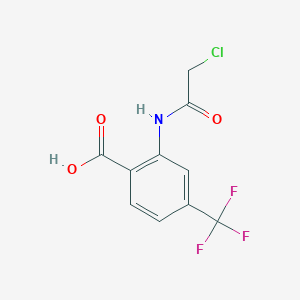
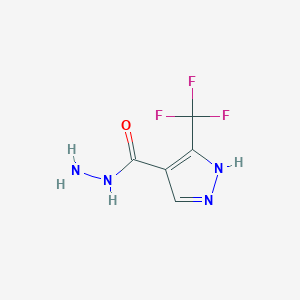
![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)
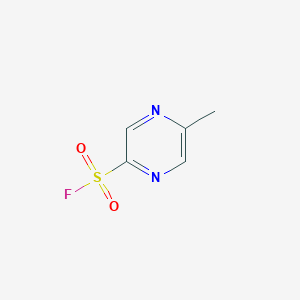
![tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate](/img/structure/B6604032.png)

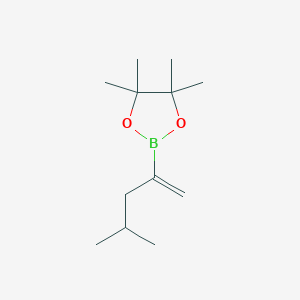
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)
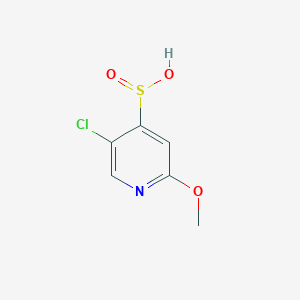
![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)

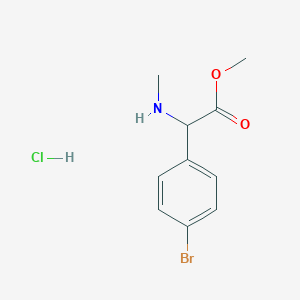
![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)
